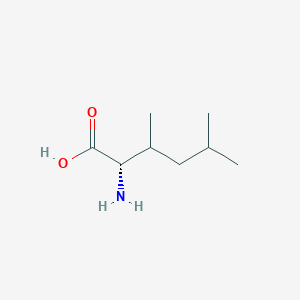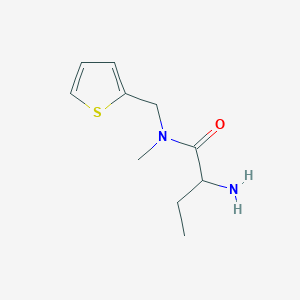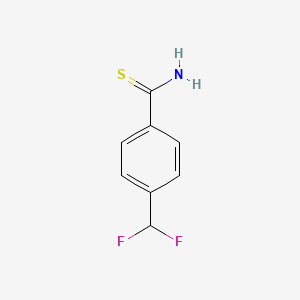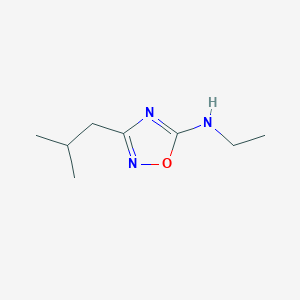
1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C10H16O. It is a cyclopropane derivative, characterized by a cyclopropane ring substituted with a cyclopentylmethyl group and an aldehyde functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of an appropriate alkene precursor using a carbene or carbenoid reagent. For instance, the Simmons-Smith reaction, which employs diiodomethane and a zinc-copper couple, can be used to generate the cyclopropane ring. The cyclopentylmethyl group can be introduced via alkylation reactions, and the aldehyde functional group can be added through oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient and cost-effective reagents. The process may include steps such as purification and isolation to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles
Major Products Formed
Oxidation: 1-(Cyclopentylmethyl)cyclopropane-1-carboxylic acid
Reduction: 1-(Cyclopentylmethyl)cyclopropane-1-methanol
Substitution: Various substituted cyclopropane derivatives
Scientific Research Applications
1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopentylmethyl)cyclopropane-1-carbaldehyde involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, such as amines and thiols, leading to the formation of imines or thioacetals. The cyclopropane ring, due to its strained nature, can undergo ring-opening reactions, which can be exploited in synthetic transformations.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carbaldehyde: Lacks the cyclopentylmethyl group, making it less sterically hindered.
Cyclopentylmethylcyclopropane: Lacks the aldehyde functional group, reducing its reactivity in certain reactions.
Cyclopentylmethylcyclopropane-1-methanol: Contains a hydroxyl group instead of an aldehyde, altering its chemical properties.
Properties
Molecular Formula |
C10H16O |
|---|---|
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1-(cyclopentylmethyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O/c11-8-10(5-6-10)7-9-3-1-2-4-9/h8-9H,1-7H2 |
InChI Key |
LZCVPDOBPSYKFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC2(CC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-{[1-(2-methylphenyl)ethyl]amino}propan-2-ol](/img/structure/B13288322.png)
![4-Chloro-2-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13288326.png)



amine](/img/structure/B13288354.png)


![3-({[4-(Methylsulfanyl)phenyl]methyl}amino)propan-1-ol](/img/structure/B13288364.png)

![1,2-Diazaspiro[2.4]hept-1-en-4-ol](/img/structure/B13288378.png)


![(3-Methoxypropyl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B13288390.png)
